molecular formula C6H3BrClFO2S B6163160 2-bromo-5-chlorobenzene-1-sulfonyl fluoride CAS No. 1934402-21-7

2-bromo-5-chlorobenzene-1-sulfonyl fluoride

Cat. No.: B6163160
CAS No.: 1934402-21-7
M. Wt: 273.5
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Description

2-Bromo-5-chlorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H3BrClFO2S. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and sulfonyl fluoride groups. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-chlorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 2-bromo-5-chlorobenzene. One common method includes the reaction of 2-bromo-5-chlorobenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of a solvent such as dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chlorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Electrophilic Aromatic Substitution: The bromine and chlorine substituents on the benzene ring can participate in further substitution reactions.

    Reduction: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Electrophilic Aromatic Substitution: Products include nitro, sulfonic, or other substituted derivatives of the benzene ring.

    Reduction: Products include sulfonamides or sulfonic acids.

Scientific Research Applications

2-Bromo-5-chlorobenzene-1-sulfonyl fluoride is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-5-chlorobenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of covalent bonds with amino, hydroxyl, or thiol groups in biological molecules. This reactivity makes it an effective inhibitor of enzymes that possess active site nucleophiles, such as serine proteases.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorobenzene-1-sulfonyl fluoride
  • 2-Bromo-5-fluorobenzene-1-sulfonyl fluoride
  • 2-Chloro-5-bromobenzene-1-sulfonyl fluoride

Uniqueness

2-Bromo-5-chlorobenzene-1-sulfonyl fluoride is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. The presence of both bromine and chlorine atoms on the benzene ring, along with the sulfonyl fluoride group, provides a distinct set of chemical properties that can be exploited in various applications.

Properties

CAS No.

1934402-21-7

Molecular Formula

C6H3BrClFO2S

Molecular Weight

273.5

Purity

95

Origin of Product

United States

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